D77VNR6RKH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

NZ-314 is a small molecule drug initially developed by Nippon Zoki Pharmaceutical Co. Ltd. It functions as an inhibitor of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. This compound has been investigated for its potential therapeutic applications in treating complications related to diabetes, such as diabetic neuropathy and retinopathy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of NZ-314 involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the core structure: This involves the condensation of specific aromatic aldehydes with hydrazine derivatives under controlled conditions.

Functional group modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s inhibitory activity against aldose reductase. These steps typically require the use of reagents such as acyl chlorides, anhydrides, and bases like sodium hydroxide or potassium carbonate.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.

Industrial Production Methods: In an industrial setting, the production of NZ-314 would involve scaling up the synthetic route while ensuring consistency and quality. This includes:

Batch processing: Large-scale reactors are used to carry out the chemical reactions under controlled temperatures and pressures.

Quality control: Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and composition of the product.

Safety measures: Proper handling of reagents and waste management protocols are implemented to ensure environmental and worker safety.

Analyse Chemischer Reaktionen

Types of Reactions: NZ-314 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to modify the functional groups.

Substitution: NZ-314 can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.

Major Products:

Oxidation products: Corresponding oxides or hydroxyl derivatives.

Reduction products: Reduced forms with modified functional groups.

Substitution products: Compounds with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound to study aldose reductase inhibition and its effects on glucose metabolism.

Biology: Investigated for its role in modulating cellular pathways involved in oxidative stress and inflammation.

Medicine: Explored as a therapeutic agent for managing diabetic complications, particularly diabetic neuropathy and retinopathy.

Industry: Potential applications in the development of new drugs targeting aldose reductase and related enzymes.

Wirkmechanismus

NZ-314 exerts its effects by inhibiting the enzyme aldose reductase, which is involved in the polyol pathway of glucose metabolism. By inhibiting this enzyme, NZ-314 reduces the conversion of glucose to sorbitol, thereby preventing the accumulation of sorbitol and subsequent osmotic stress in cells. This mechanism is particularly beneficial in preventing or mitigating the complications of diabetes, such as neuropathy and retinopathy .

Vergleich Mit ähnlichen Verbindungen

Epalrestat: Another aldose reductase inhibitor used in the treatment of diabetic neuropathy.

Sorbinil: An early aldose reductase inhibitor that showed promise but was discontinued due to adverse effects.

Tolrestat: Similar to sorbinil, it was discontinued due to safety concerns.

Comparison:

Efficacy: NZ-314 has shown comparable efficacy to other aldose reductase inhibitors like epalrestat in preclinical studies.

Safety: NZ-314 has demonstrated a favorable safety profile in early-phase clinical trials, with fewer adverse effects compared to sorbinil and tolrestat.

Eigenschaften

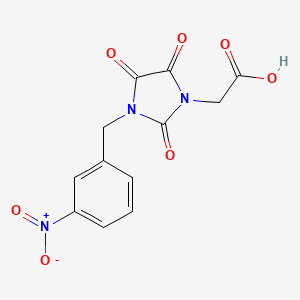

CAS-Nummer |

128043-99-2 |

|---|---|

Molekularformel |

C12H9N3O7 |

Molekulargewicht |

307.22 g/mol |

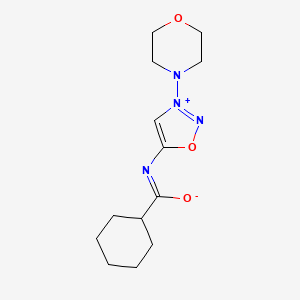

IUPAC-Name |

2-[3-[(3-nitrophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid |

InChI |

InChI=1S/C12H9N3O7/c16-9(17)6-14-11(19)10(18)13(12(14)20)5-7-2-1-3-8(4-7)15(21)22/h1-4H,5-6H2,(H,16,17) |

InChI-Schlüssel |

YREIRIKJAMPPHC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=O)N(C2=O)CC(=O)O |

Kanonische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=O)N(C2=O)CC(=O)O |

Synonyme |

3-((5-chlorobenzothiazol-2-yl)methyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-1-acetic acid CBTM-THPA NZ-314 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(2-bromophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B1243959.png)

![N'-[(4-nitrophenyl)methylene]-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B1243960.png)

![N-[(E)-(4-fluorophenyl)methylideneamino]-2,6-dimethylquinolin-4-amine](/img/structure/B1243961.png)

![(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1R,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1243964.png)

![(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(4-hydroxyphenyl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1243968.png)